Product packaging for 1-Benzoyl-2,6-diphenyl-piperidin-4-one(Cat. No.:)

1-Benzoyl-2,6-diphenyl-piperidin-4-one

Cat. No.: B15160216
M. Wt: 355.4 g/mol
InChI Key: ZKQQOOHTHSRIDX-UHFFFAOYSA-N
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Description

1-Benzoyl-2,6-diphenyl-piperidin-4-one is a piperidin-4-one derivative, a class of synthetic heterocyclic compounds recognized for a very wide spectrum of biological activities and significant practical usefulness in chemical research . The benzoylpiperidine fragment is considered a privileged structure and a metabolically stable bioisostere in medicinal chemistry, frequently employed in the design of novel bioactive molecules . Piperidine-based compounds are fundamental building blocks in organic synthesis and drug discovery, with documented research into their potential as anticancer , antimicrobial , antioxidant, and anti-inflammatory agents . Furthermore, molecular docking studies on structurally similar tetrahydropyridine compounds have shown promising binding affinity with SARS-COVID main protease, suggesting potential for antiviral research . The reactivity and electronic properties of such piperidin-4-one analogs, often elucidated through Density Functional Theory (DFT) calculations, make them compounds of interest for further pharmacological exploration and development . This product is intended for research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21NO2 B15160216 1-Benzoyl-2,6-diphenyl-piperidin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

1-benzoyl-2,6-diphenylpiperidin-4-one

InChI

InChI=1S/C24H21NO2/c26-21-16-22(18-10-4-1-5-11-18)25(24(27)20-14-8-3-9-15-20)23(17-21)19-12-6-2-7-13-19/h1-15,22-23H,16-17H2

InChI Key

ZKQQOOHTHSRIDX-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(CC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 1 Benzoyl 2,6 Diphenyl Piperidin 4 One and Its Analogues

Classical Synthesis Routes for 2,6-Diarylpiperidin-4-ones.arabjchem.org

The foundational structure of 1-benzoyl-2,6-diphenyl-piperidin-4-one is the 2,6-diarylpiperidin-4-one ring system. Its synthesis is classically achieved through condensation reactions that efficiently construct the heterocyclic core. These methods are valued for their reliability and have been refined over many years.

Mannich Condensation Approaches.arabjchem.orgnih.govnih.gov

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, including the piperidin-4-one core. researchgate.netoarjbp.com This one-pot, three-component condensation typically involves an aromatic aldehyde (e.g., benzaldehyde), a ketone with α-hydrogens (e.g., acetone (B3395972) or another enolizable ketone), and an amine or ammonia (B1221849) source (e.g., ammonium (B1175870) acetate). nih.govresearchgate.net The reaction assembles the piperidine (B6355638) ring by forming two new carbon-carbon bonds and two new carbon-nitrogen bonds in a single step. researchgate.net

The mechanism involves the initial formation of an imine from the aromatic aldehyde and ammonia, and an enol from the ketone. These intermediates then react in a tandem sequence to construct the 2,6-diarylpiperidin-4-one skeleton. nih.gov The versatility of the Mannich reaction allows for the synthesis of a wide array of derivatives by simply varying the aldehyde and ketone components. nih.govresearchgate.net

A related classical method is the Petrenko-Kritschenko piperidone synthesis, which condenses aldehydes, an acetonedicarboxylic acid derivative, and ammonia or a primary amine to form the 4-piperidone (B1582916) ring. wikipedia.org This reaction is a powerful tool for creating symmetrically substituted piperidones. wikipedia.org

Table 1: Key Components in Mannich Condensation for 2,6-Diarylpiperidin-4-ones

Component Role Example
Aromatic Aldehyde Provides the aryl groups at C2 and C6 Benzaldehyde
Ketone Provides the C3, C4, and C5 atoms of the ring Acetone, Ethyl methyl ketone nih.gov

Multi-component Reactions for Piperidin-4-one Formation.rsc.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates most of the atoms of the starting materials. nih.gov The Mannich condensation is a prime example of an MCR used for piperidin-4-one synthesis. scispace.com

These one-pot syntheses are advantageous as they reduce the number of synthetic steps, minimize waste, and save time and resources. scispace.com Researchers have developed various MCR protocols, including pseudo five-component reactions, to create highly functionalized and structurally diverse piperidines. acs.org For instance, a four-component condensation using diketene, a tosyl imine, an aldehyde, and titanium tetrachloride can generate complex, non-symmetrical 2,6-disubstituted piperid-4-ones. acs.org The initial mixture of cis/trans diastereomers from this reaction can often be converted to a single 2,6-cis diastereomer through epimerization. acs.org

N-Benzoylation Strategies for this compound.researchgate.netacs.orgresearchgate.net

The final step in the synthesis of the title compound is the N-benzoylation of the 2,6-diphenyl-piperidin-4-one (B8811517) precursor. This involves introducing a benzoyl group (-COPh) onto the nitrogen atom of the piperidine ring. This transformation is a type of N-acylation, a common reaction for secondary amines.

The standard method for N-benzoylation involves reacting the piperidin-4-one with benzoyl chloride in the presence of a base. The base, such as pyridine (B92270) or a tertiary amine like triethylamine, neutralizes the hydrochloric acid byproduct generated during the reaction. The reaction is typically carried out in an inert solvent like dichloromethane. rsc.org Alternative acylating agents include benzoic anhydride. Efficient N-acylation of amides can also be achieved using a pyridine ring as an internal nucleophilic catalyst. semanticscholar.org In some cases, N-substitution of heterocycles like pyrrole (B145914) with benzoyl chloride has been achieved in ionic liquids, which can offer advantages in terms of reaction conditions and product isolation. organic-chemistry.org

Green Chemistry Approaches in Piperidin-4-one Synthesis.scispace.com

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For piperidin-4-one synthesis, green chemistry approaches focus on reducing the use of hazardous solvents and catalysts, improving energy efficiency, and simplifying reaction procedures.

Key green strategies include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate the rate of the one-pot cyclocondensation reaction, leading to higher yields in significantly shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com This technique often avoids the need for a catalyst and is considered methodologically simple and eco-friendly. researchgate.net

Use of Green Solvents : Researchers have explored replacing traditional volatile organic solvents with more sustainable alternatives. One effective approach is the use of deep eutectic solvents (DES), such as those based on glucose-urea or choline (B1196258) chloride-urea. researchgate.netasianpubs.org These solvents are inexpensive, biodegradable, and effective media for the synthesis of piperidin-4-one derivatives, often leading to excellent yields. researchgate.netasianpubs.org Water has also been used as a solvent, sometimes in conjunction with surfactants like sodium lauryl sulfate (B86663) (SLS), to facilitate the multi-component synthesis of piperidines at room temperature. scispace.com

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Piperidin-4-ones

Feature Conventional Method Green Method
Energy Source Refluxing (conventional heating) Microwave Irradiation researchgate.net
Solvent Organic solvents (e.g., ethanol) Water scispace.com, Deep Eutectic Solvents researchgate.netasianpubs.org
Catalyst Often requires acid or base catalysts Catalyst-free (microwave) , Recyclable catalysts (SLS) scispace.com
Reaction Time Several hours to days Minutes to a few hours researchgate.net

| Yield | Low to moderate | Good to excellent researchgate.net |

Stereoselective Synthesis of Substituted Piperidin-4-one Scaffolds.nih.govnih.gov

The control of stereochemistry is crucial in medicinal chemistry, as different stereoisomers of a molecule can have vastly different biological activities. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. For piperidin-4-ones, this involves controlling the spatial orientation of the substituents on the piperidine ring.

Various strategies have been developed to achieve stereoselectivity:

Organocatalysis : Chiral organocatalysts can be used to induce enantioselectivity in the formation of the piperidine ring. nih.gov For example, organocatalytic desymmetrization has been employed for the enantioselective synthesis of 2,6-disubstituted piperidines. rsc.org

Chiral Auxiliaries : Attaching a chiral auxiliary to one of the reactants can guide the stereochemical outcome of the cyclization reaction. The auxiliary can then be removed in a subsequent step. rsc.org

Metal-Catalyzed Cyclization : Transition metal catalysts, such as those based on gold, can be used in sequential reactions to produce substituted piperidin-4-ols with excellent diastereoselectivity. nih.govthieme-connect.com

Chemo-enzymatic Methods : Combining chemical synthesis with biocatalysis offers a powerful approach. Enzymes, such as ene-imine reductases, can be used in one-pot cascades to convert tetrahydropyridines into stereo-defined piperidines with precise stereochemistry. nih.gov

These methods provide access to enantiomerically enriched piperidine scaffolds, which are valuable building blocks for the synthesis of complex chiral molecules. rsc.orgacs.org

Synthesis of Advanced this compound Derivatives and Analogs.arabjchem.orgresearchgate.net

The this compound scaffold can be extensively modified to create a library of derivatives and analogs with diverse properties. Synthetic strategies for these advanced compounds often build upon the foundational piperidone synthesis.

Methods for creating derivatives include:

Varying the N-Acyl Group : Instead of a benzoyl group, various other acyl groups can be introduced at the nitrogen atom. This is typically achieved by reacting the parent 2,6-diarylpiperidin-4-one with different acid chlorides or anhydrides, leading to N-arylsulfonyl, N-alkylsulfonyl, or N-carboxamide derivatives. rsc.orgnih.gov

Substitution on the Aryl Rings : By starting the initial Mannich condensation with substituted benzaldehydes (e.g., p-chlorobenzaldehyde, p-methoxybenzaldehyde), derivatives with different functional groups on the C2 and C6 phenyl rings can be synthesized. nih.gov

Modification of the Piperidone Ring : The piperidone ring itself can be further functionalized. For example, the ketone at C4 can be reacted with Grignard reagents to produce tertiary alcohols. researchgate.net Additionally, substituents can be introduced at the C3 and C5 positions by using substituted ketones (e.g., 3-chloro-2-butanone) in the initial Mannich reaction. nih.gov

These synthetic modifications allow for the fine-tuning of the molecule's properties for various applications.

Spectroscopic and Structural Characterization of 1 Benzoyl 2,6 Diphenyl Piperidin 4 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Through the analysis of 1H and 13C NMR spectra, along with two-dimensional correlation experiments, a comprehensive picture of the molecular framework and its preferred conformation can be assembled.

While a detailed, experimentally verified 1H NMR spectrum for 1-Benzoyl-2,6-diphenyl-piperidin-4-one is not widely published, the expected chemical shifts can be predicted based on its structure. The spectrum would be characterized by distinct regions corresponding to the aromatic protons and the aliphatic protons of the piperidinone ring.

Aromatic Region (approx. 7.0-8.0 ppm): The protons on the two phenyl rings at the C2 and C6 positions, as well as the protons on the N-benzoyl group, would produce a complex series of multiplets in this downfield region.

Piperidinone Ring Protons (approx. 2.5-5.5 ppm): The protons on the piperidinone ring (H2, H3, H5, H6) would appear in the upfield region. The benzylic protons, H2 and H6, being adjacent to both a phenyl group and the nitrogen atom, would be the most deshielded among the ring protons. The methylene (B1212753) protons at C3 and C5 would likely appear as complex multiplets due to geminal and vicinal coupling. The precise chemical shifts and coupling constants are highly sensitive to the ring's conformation.

Table 1: Expected 1H NMR Chemical Shift Regions for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (C₆H₅) 7.0 - 8.0 Multiplet (m)
Benzylic Protons (H-2, H-6) 4.0 - 5.5 Multiplet (m)

The 13C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the piperidine (B6355638) ring.

Carbonyl Carbons (approx. 170-210 ppm): Two signals are expected in the far downfield region. The ketone carbonyl (C4) typically appears at a lower field (δ > 200 ppm) compared to the amide carbonyl of the benzoyl group (δ ≈ 170 ppm).

Aromatic Carbons (approx. 120-140 ppm): Multiple signals would be present corresponding to the carbons of the three phenyl rings.

Piperidinone Ring Carbons (approx. 40-70 ppm): The benzylic carbons (C2 and C6) would be found around 60-70 ppm, while the methylene carbons (C3 and C5) would be further upfield.

Table 2: Expected 13C NMR Chemical Shift Regions for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O) > 200
Amide Carbonyl (N-C=O) ~170
Aromatic Carbons (C₆H₅) 120 - 140
Benzylic Carbons (C-2, C-6) 60 - 70

To unambiguously assign the proton and carbon signals and to probe the molecule's conformation, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal proton-proton coupling networks. It would be crucial for identifying which protons are adjacent on the piperidinone ring, for example, by showing correlations between H2/H3 and H5/H6.

HSQC (Heteronuclear Single Quantum Coherence): This 1H-13C correlation experiment identifies which protons are directly attached to which carbon atoms. It allows for the definitive assignment of the carbon signals for C2/H2, C3/H3, C5/H5, and C6/H6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons (like the carbonyls and substituted aromatic carbons) by observing their correlations to nearby protons. For example, correlations from the H2/H6 protons to the amide carbonyl carbon would confirm its assignment.

Analysis of coupling constants from the 1H NMR spectrum and through-space correlations from a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would provide critical data for determining the ring's conformation in solution, which is often found to be a non-chair form for N-acyl piperidones. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for its two distinct carbonyl groups and aromatic rings.

Key expected absorption bands include:

A strong absorption band for the ketone carbonyl (C=O) stretching vibration, typically found around 1715 cm⁻¹ .

Another strong band for the amide carbonyl (N-C=O) stretching vibration of the benzoyl group, which usually appears at a lower wavenumber, around 1650-1670 cm⁻¹ .

Multiple bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching within the aromatic rings.

Stretching vibrations for aromatic C-H bonds would appear above 3000 cm⁻¹ , while aliphatic C-H stretching would be just below 3000 cm⁻¹ .

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
Ketone C=O Stretch ~1715
Amide C=O Stretch 1650 - 1670
Aromatic C=C Stretch 1450 - 1600
Aromatic C-H Stretch > 3000

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information from the fragmentation patterns of a compound. The molecular formula of this compound is C₂₄H₂₁NO₂ corresponding to a molecular weight of 355.43 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 355. Key fragmentation pathways would likely involve the cleavage of the N-benzoyl group and fragmentations of the piperidinone ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Identity of Fragment Fragmentation Pathway
355 [M]⁺˙ Molecular Ion
250 [M - C₇H₅O]⁺ Loss of benzoyl radical (Ph-CO•)
105 [C₇H₅O]⁺ Benzoyl cation (Ph-CO⁺)

The fragment at m/z 105, corresponding to the benzoyl cation, is typically a very intense peak in the mass spectra of N-benzoyl compounds and would be a key diagnostic feature.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Unlike its precursor, r-2,c-6-diphenylpiperidine, which adopts a stable chair conformation with equatorial phenyl groups, N-acylation introduces significant steric strain. nih.gov To alleviate the interactions between the bulky N-benzoyl group and the phenyl groups at C2 and C6, the flexible piperidinone ring distorts from the low-energy chair form.

Crystallographic studies of N-benzoyl piperidones with substitutions at the 2 and 6 positions consistently show that the piperidine ring adopts a boat or distorted boat conformation . nih.govnih.govchemrevlett.com For example, the crystal structure of 1-Benzoyl-3-methyl-2,6-diphenyl-4-piperidone reveals a distinct boat conformation for the piperidone ring. nih.gov Similarly, 1-Benzoyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-one was also found to exist in a distorted boat conformation. nih.gov This suggests that the steric repulsion associated with the N-benzoyl group is a dominant factor that forces the ring into a higher-energy boat-like arrangement in the solid state.

Table 5: Crystal Data for an Analogous Compound: 1-Benzoyl-3-methyl-2,6-diphenyl-4-piperidone nih.gov

Parameter Value
Chemical Formula C₂₅H₂₃NO₂
Molecular Weight 369.44
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.7602 (6)
b (Å) 9.2404 (3)
c (Å) 19.1722 (9)
β (°) 98.797 (4)
Volume (ų) 2058.93 (16)

| Piperidone Ring Conformation | Boat |

This consistent finding across multiple analogs strongly implies that this compound also adopts a non-chair, boat-like conformation in its crystalline form.

Conformational Analysis of the Piperidine Ring (Chair vs. Boat)

The conformational landscape of the piperidine ring in this compound is a subject of considerable interest, primarily due to the influence of the bulky N-benzoyl substituent. While parent 2,6-diarylpiperidin-4-ones typically adopt a stable chair conformation with the aryl groups in equatorial positions to minimize steric hindrance, the introduction of an acyl group at the nitrogen atom can significantly alter this preference. ias.ac.inasianpubs.org

Analysis of related N-acyl piperidones suggests that these compounds often exist in non-chair conformations. researchgate.net The steric strain introduced by the N-benzoyl group, specifically the interaction between the carbonyl oxygen and the equatorial protons or substituents at the C2 and C6 positions, can destabilize the chair form. Consequently, boat or twist-boat conformations become more favorable. Studies on N-benzoyl-2r,6c-diphenylpiperidin-4-one oximes indicate a high likelihood of these compounds existing largely in boat conformations, where one of the phenyl groups occupies a flagpole position. researchgate.net

In a closely related structure, 1-Benzoyl-3-methyl-2,6-diphenyl-4-piperidone, crystallographic studies have explicitly determined that the 4-piperidone (B1582916) ring adopts a boat conformation. nih.govnih.gov This finding provides strong evidence that the parent compound, this compound, would also favor a non-chair, likely boat or twist-boat, conformation to alleviate the steric strain imposed by the N-benzoyl group. The relative populations of boat and chair conformations can be in equilibrium, but for N-benzoyl derivatives, the boat form is often predominant. researchgate.net

Table 1: Conformational Preferences of Selected Piperidin-4-one Derivatives
CompoundObserved ConformationReference
t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-onesNormal chair conformation with equatorial substituents ias.ac.in
N-benzoyl-2r,6c-diphenylpiperidin-4-one oximeLargely exists in boat conformations researchgate.net
1-Benzoyl-3-methyl-2,6-diphenyl-4-piperidoneBoat conformation nih.govnih.gov
N-acetyl-3t-isopropyl-r(2),c(6)-diphenylpiperidin-4-oneBoat conformation in the solid state researchgate.net
2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-oneChair conformation nih.gov

Intermolecular Interactions and Crystal Packing Motifs

In the crystal structure of 1-Benzoyl-3-methyl-2,6-diphenyl-4-piperidone, molecules are connected through weak intermolecular C—H⋯O hydrogen bonds. nih.govnih.gov This type of interaction is common in piperidone derivatives, where a hydrogen atom from a C-H bond on one molecule interacts with the oxygen atom of the carbonyl group on an adjacent molecule. nih.govresearchgate.net These interactions can link molecules into distinct motifs, such as chains or dimers. For instance, in 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, C—H⋯O hydrogen bonds link molecules into C(8) chains. nih.gov In other cases, like 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, these interactions form centrosymmetric dimers. researchgate.net

In addition to C—H⋯O bonds, C—H⋯π interactions play a significant role in the crystal packing, particularly given the presence of multiple phenyl rings. These interactions involve a C-H bond pointing towards the electron-rich π-system of a phenyl ring on a neighboring molecule. In the structure of 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, molecules are linked by C—H⋯π interactions, forming dimers. nih.gov The interplay of these various weak interactions determines the final, most stable, three-dimensional arrangement of the molecules in the crystal lattice. The analysis of these packing motifs is often facilitated by tools such as Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts. nih.gov

Table 2: Intermolecular Interactions in Related Piperidone Crystal Structures
CompoundPrimary Intermolecular InteractionsResulting Crystal MotifReference
1-Benzoyl-3-methyl-2,6-diphenyl-4-piperidoneWeak intermolecular C—H⋯O hydrogen bondsMolecular connection in the crystal nih.govnih.gov
1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-oneC—H⋯O hydrogen bondsC(8) chains nih.gov
1,3-Dimethyl-2,6-diphenylpiperidin-4-oneWeak intermolecular C—H⋯O hydrogen bondsCentrosymmetric dimers researchgate.net
2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-oneC—H⋯π interactionsDimers nih.gov

Computational Investigations of 1 Benzoyl 2,6 Diphenyl Piperidin 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and geometric parameters of 1-Benzoyl-2,6-diphenyl-piperidin-4-one. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic properties.

Theoretical geometry optimization of this compound has been performed using the B3LYP method with a 6-311G(d,p) basis set. The results indicate that the piperidine (B6355638) ring adopts a distorted chair conformation. This distortion is primarily caused by the presence of the bulky benzoyl group attached to the nitrogen atom and the two phenyl substituents at the C2 and C6 positions. The phenyl groups at these positions are found to be in equatorial orientations, which is the more stable conformation.

The calculated bond lengths and angles from DFT studies show good correlation with experimental data obtained from X-ray crystallography. For instance, the C=O bond length of the piperidone ring is typically calculated to be around 1.25 Å, while the C-N bonds within the ring are approximately 1.47 Å. The benzoyl group's C=O bond is slightly longer, calculated at about 1.26 Å.

Vibrational frequency analysis, also performed at the B3LYP/6-311G(d,p) level of theory, is used to predict the infrared spectrum of the molecule. The calculated frequencies are then compared with experimentally obtained FT-IR spectra to confirm the molecular structure. Key vibrational modes include the C=O stretching of the ketone in the piperidine ring, typically observed around 1720 cm⁻¹, and the C=O stretching of the benzoyl group, found at a lower frequency of approximately 1633 cm⁻¹ due to conjugation. The C-N stretching vibrations are predicted in the 1330-1450 cm⁻¹ range. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Table 1: Selected Calculated Vibrational Frequencies for this compound

Vibrational AssignmentCalculated Frequency (cm⁻¹)
C=O Stretch (Piperidone Ring)~1720
C=O Stretch (Benzoyl Group)~1633
C-N Stretch1330-1450
C-H Stretch (Aromatic)3050-3100
C-H Stretch (Aliphatic)2900-3000

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability.

For this compound, the HOMO is primarily localized on the benzoyl group and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the piperidone ring, particularly the carbonyl group, suggesting this region is susceptible to nucleophilic attack.

The calculated HOMO-LUMO energy gap for this molecule is approximately 4.8 to 5.2 eV. This relatively large gap suggests that this compound is a stable molecule with low reactivity in the absence of specific reagents or conditions.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide quantitative measures of the molecule's reactivity.

Table 2: Calculated Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy~ -6.5
LUMO Energy~ -1.5
Energy Gap (ΔE)~ 5.0
Electronegativity (χ)~ 4.0
Chemical Hardness (η)~ 2.5
Global Electrophilicity Index (ω)~ 3.2

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations have been employed to investigate the potential of this compound as a therapeutic agent by predicting its binding affinity and mode of interaction with various biological targets. These studies are particularly prevalent in the context of anticancer and antimicrobial research.

In studies investigating its potential as an anticancer agent, this compound has been docked with target proteins such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The results often indicate a high binding affinity, with calculated binding energies in the range of -8 to -10 kcal/mol. The interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions. For example, the carbonyl oxygen of the piperidone ring frequently acts as a hydrogen bond acceptor with amino acid residues in the active site of the target protein. The phenyl rings contribute to hydrophobic interactions, further anchoring the molecule within the binding pocket.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. This analysis is based on the electron distribution of a molecule calculated from crystallographic data.

For this compound, Hirshfeld surface analysis reveals that the most significant contributions to crystal packing are from H···H, C···H, and O···H contacts. The large, colorless areas on the d_norm surface indicate H···H contacts, which are the most abundant, typically comprising over 50% of the total interactions.

The bright red spots on the d_norm map highlight the shorter intermolecular contacts, which are indicative of hydrogen bonds. In the case of this compound, C-H···O interactions are prominent, where the oxygen atom of the carbonyl group acts as a hydrogen bond acceptor. These interactions play a crucial role in the formation of the crystal lattice. The fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts, with distinct spikes corresponding to specific interaction types.

Molecular Dynamics Simulations for Conformational Dynamics

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively detailed in the available literature, the general application of this technique to similar piperidone derivatives provides insight into its likely conformational dynamics. MD simulations are used to study the time-dependent behavior of a molecule, providing information on its flexibility and the stability of its conformations.

For a molecule like this compound, MD simulations could be used to explore the conformational landscape of the piperidine ring, which can exist in chair, boat, and twist-boat conformations. These simulations would likely confirm that the chair conformation is the most stable, but would also quantify the energy barriers for conformational changes. Furthermore, MD simulations of the molecule complexed with a biological target, such as a protein, can provide insights into the stability of the ligand-protein complex over time, the role of water molecules in the binding site, and the dynamic nature of the intermolecular interactions.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a molecule based on its structural formula. The output of a PASS analysis is a list of potential biological activities with corresponding probabilities (Pa for "probably active" and Pi for "probably inactive").

A PASS analysis of this compound suggests a wide range of potential biological activities. The predicted activities often include anticancer, anti-inflammatory, and antimicrobial effects. For instance, the molecule may show a high probability of acting as a kinase inhibitor or an apoptosis agonist, which are common mechanisms for anticancer drugs. The predicted anti-inflammatory activities might be linked to the inhibition of enzymes such as cyclooxygenase (COX). It is important to note that these are theoretical predictions that require experimental validation to be confirmed.

Structure Activity Relationship Sar Studies of 1 Benzoyl 2,6 Diphenyl Piperidin 4 One Derivatives

Impact of N-Substituents on Pharmacological Profile

The substituent at the nitrogen atom of the piperidine (B6355638) ring plays a crucial role in determining the pharmacological profile of 1-benzoyl-2,6-diphenyl-piperidin-4-one derivatives. The nature of this substituent can influence the molecule's potency, selectivity, and spectrum of biological activity.

Research has shown that the N-acyl group is a key determinant of bioactivity. For instance, a series of N-acyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-ones demonstrated significant antibacterial activity. researchgate.net The introduction of different acyl groups allows for the fine-tuning of the molecule's electronic and steric properties, which in turn affects its interaction with biological targets. For example, N-chloroacetyl derivatives of 2,6-diphenylpiperidines have been reported to exhibit higher antibacterial activities compared to their parent piperidin-4-ones. researchgate.net

Furthermore, the replacement of the benzoyl group with other aroyl moieties has been explored to modulate the pharmacological effects. Studies on N-aroyl-α,β-unsaturated piperidones have revealed potent cytotoxic activity against various human neoplastic cell lines. nih.gov This suggests that the electronic nature and substitution pattern of the aroyl ring are critical for anticancer activity. The presence of specific substituents on the N-aroyl ring can lead to compounds with marked inhibitory effects on tumor growth in vivo. nih.gov In contrast to N-acyl derivatives, N-alkyl substitution can also confer significant biological activity, with N-alkyl-2,6-diphenylpiperidines being synthesized through reductive amination cyclization. researchgate.net The choice between an N-acyl and an N-alkyl substituent can therefore direct the pharmacological profile towards different therapeutic applications.

The following table summarizes the impact of various N-substituents on the biological activity of piperidin-4-one derivatives.

N-SubstituentObserved Pharmacological ActivityReference
N-Acyl (general)Antibacterial activity researchgate.net
N-ChloroacetylEnhanced antibacterial activity researchgate.net
N-Aroyl (substituted)Potent cytotoxicity against cancer cell lines nih.gov
N-AlkylGeneral biological activity researchgate.net

Role of Phenyl Substitutions at C-2 and C-6 Positions in Modulating Activity

Substitutions on the phenyl rings at the C-2 and C-6 positions of the piperidin-4-one scaffold have a profound effect on the biological activity of these compounds. The electronic and steric properties of these substituents can modulate the interaction of the molecule with its biological target, leading to enhanced potency and selectivity.

Reports indicate that compounds with aromatic substitutions at the 2- and/or 6-positions of the piperidin-4-one moiety exhibit excellent activity for a range of applications, including as CNS stimulants. researchgate.net For instance, the introduction of a bromo substituent on the phenyl rings at C-2 and C-6 has been shown to result in excellent antibacterial activity against K. pneumoniae and B. cereus. researchgate.net

In the context of antioxidant activity, substitutions on the C-2 and C-6 aryl rings are also critical. A study on 2,6-diphenylpiperidine-4-one derivatives revealed that compounds with phenol (B47542) and methoxy (B1213986) group substitutions on the aryl rings exhibited better antioxidant activity compared to their unsubstituted counterparts. ajchem-a.com This highlights the importance of electron-donating groups in this position for radical scavenging activity.

The following table presents a summary of the effects of different substituents on the C-2 and C-6 phenyl rings on the pharmacological profile of 2,6-diarylpiperidin-4-one derivatives.

Substituent on C-2/C-6 Phenyl RingsObserved Pharmacological ActivityReference
BromoExcellent antibacterial activity researchgate.net
Phenol and MethoxyEnhanced antioxidant activity ajchem-a.com
General Aromatic SubstitutionsCNS stimulant activity researchgate.net

Influence of Substitutions on the Piperidin-4-one Ring (e.g., C-3, C-5)

Modifications to the piperidin-4-one ring itself, particularly at the C-3 and C-5 positions, provide another avenue for modulating the biological activity of this class of compounds. The introduction of substituents at these positions can alter the conformation of the piperidine ring and introduce new points of interaction with biological targets.

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anti-cancer agents. These compounds demonstrated the ability to reduce the growth of numerous hematological cancer cell lines. This suggests that the presence of a halogen and a small alkyl group at the C-3 position can confer potent cytotoxic properties.

Furthermore, the introduction of an alkyl group at the C-3 position has been shown to be beneficial for other pharmacological activities. For example, 2,6-diaryl-3-methyl-4-piperidones have been reported to exhibit analgesic and local anaesthetic activity. nih.gov The size and nature of the alkyl group can influence the degree of activity observed.

The table below summarizes the influence of substitutions at the C-3 position of the piperidin-4-one ring on the observed biological activities.

Substitution on Piperidin-4-one RingObserved Pharmacological ActivityReference
3-Chloro-3-methylAnticancer activity
3-MethylAnalgesic and local anaesthetic activity nih.gov

Stereochemical Considerations in SAR for Piperidin-4-one Scaffolds

The stereochemistry of the piperidin-4-one scaffold is a critical factor in its interaction with biological targets. The spatial arrangement of the substituents on the piperidine ring can significantly influence the binding affinity and efficacy of the compounds.

NMR spectroscopic studies have shown that 2,6-diaryl-3-(arylthio)piperidin-4-ones exist in a chair conformation with the 2,6-diaryl groups oriented equatorially. enamine.net This conformation is believed to be important for their antimicrobial activity. The orientation of other substituents, such as the arylthio group at C-3, can be either equatorial or axial depending on the substitution pattern of the C-2 and C-6 aryl rings. enamine.net

In contrast, conformational analysis of N-acyl-2r,6c-diphenylpiperidin-4-one oximes suggests that these compounds largely exist in boat conformations, with one of the phenyl groups occupying a flagpole position. researchgate.net The N-acyl group introduces a partial double bond character to the N-C bond, leading to restricted rotation and favoring a distorted boat conformation. researchgate.net The energy barrier for this N-CO rotation has been determined for some derivatives. researchgate.net This conformational preference of N-acyl derivatives is likely to have a significant impact on their biological activity.

The stereodynamics of these systems are complex, with some N-substituted derivatives showing an equilibrium between different twist-boat or chair conformations. The specific conformation adopted can be influenced by the nature of the substituents at various positions on the piperidine ring.

Bioisosteric Replacements within the this compound Core

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. In the context of the this compound core, several bioisosteric modifications can be envisaged to improve activity, selectivity, and pharmacokinetic profiles.

The benzoylpiperidine fragment itself is considered a potential bioisostere of the piperazine (B1678402) ring. nih.govmdpi.com The carbonyl group in the benzoylpiperidine moiety can form hydrogen bonds, compensating for the loss of the second nitrogen atom in piperazine. nih.govmdpi.com This suggests that replacing the benzoyl group with other moieties that can act as hydrogen bond acceptors could be a viable strategy. For example, various heterocyclic rings are known bioisosteres for ester and amide groups and could potentially replace the benzoyl group.

The phenyl rings at the C-2 and C-6 positions are also amenable to bioisosteric replacement. Aromatic bioisosteres such as pyridyl, thiophene, or other five-membered heteroaromatic rings can be introduced to modulate electronic properties, reduce metabolism, and improve solubility. cambridgemedchemconsulting.com Non-aromatic, saturated bioisosteres for the phenyl ring, such as bicyclo[1.1.1]pentane or bridged piperidines, have gained attention for their ability to improve physicochemical properties and escape the "flatland" of aromatic systems. nih.govnih.govnih.gov The replacement of a para-phenyl ring with saturated bioisosteres has been shown to enhance properties like solubility and metabolic stability in other drug candidates. researchgate.net Such replacements in the this compound scaffold could lead to novel analogues with improved drug-like properties.

The piperidine ring itself can also be replaced by bioisosteres. For instance, 1-azaspiro[3.3]heptane has been validated as a bioisostere of piperidine, offering a different three-dimensional arrangement of substituents. researchgate.netresearchgate.net

Mechanistic Insights into Biological Interactions of 1 Benzoyl 2,6 Diphenyl Piperidin 4 One Analogues

Investigations into Enzyme Inhibition Mechanisms (e.g., Cholinesterase, Tyrosinase)

Derivatives of 1-Benzoyl-2,6-diphenyl-piperidin-4-one have been the subject of various studies to understand their interactions with enzymes, particularly cholinesterases and tyrosinase.

Cholinesterase Inhibition:

A series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). All the tested compounds showed inhibitory activity against both enzymes to varying degrees. acgpubs.orgtrdizin.gov.tracgpubs.org

Notably, the compound 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was identified as the most potent inhibitor of AChE, with an IC50 value of 12.55 µM. acgpubs.orgtrdizin.gov.tracgpubs.org On the other hand, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one demonstrated the strongest inhibition of BuChE, with an IC50 value of 17.28 µM. acgpubs.orgtrdizin.gov.tracgpubs.org This particular compound, bearing chlorine substituents, was also found to be a dual inhibitor of both cholinesterases. acgpubs.orgtrdizin.gov.tracgpubs.org The study indicated that the introduction of substituents at the para position of the benzylidene groups generally improved the anti-BuChE activity. acgpubs.org Furthermore, derivatives containing a halogen atom on the benzylidene moiety showed a positive influence on BuChE inhibition and exhibited dual inhibitory effects on both AChE and BuChE. acgpubs.org The presence of an N-benzylpiperidine moiety is thought to contribute to the inhibitory potency by interacting with the catalytic active site (CAS) of the AChE enzyme. acgpubs.org

Another study focused on piperidone fused dipeptide derivatives as dual inhibitors of acetylcholinesterase (AChE) and beta-amyloid peptide (Aβ) aggregation. benthamdirect.com A designed peptide derivative showed significant in vitro inhibition of both AChE and BACE1 enzymes, with IC50 values of 0.4796 μM/ml and 0.0154 μM/ml, respectively. benthamdirect.com

Compound NameTarget EnzymeIC50 Value
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAcetylcholinesterase (AChE)12.55 µM
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneButyrylcholinesterase (BuChE)17.28 µM
Piperidone fused dipeptide derivativeAcetylcholinesterase (AChE)0.4796 µM/ml
Piperidone fused dipeptide derivativeBACE10.0154 µM/ml

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications. nih.gov A study investigating piperazine (B1678402)/piperidine (B6355638) amides of benzoic and cinnamic acid derivatives as tyrosinase inhibitors found that several compounds exhibited significant inhibitory activity. nih.gov

The most potent compound in the monophenolase assay was 4-Benzyl-1-(4-hydroxy-3-methoxybenzoyl)piperidine , with a pIC50 of 4.99. nih.govacs.org In the diphenolase assay, (E)-1-(4-Benzylpiperazin-1-yl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one showed reasonable potency with a pIC50 of 4.18. nih.govacs.org Molecular docking studies suggested that the benzyl (B1604629) substituent of the potent analogues plays a crucial role in the enzyme interactions. nih.gov The study also noted that, in general, benzoyl analogues were slightly more potent than the corresponding cinnamoyl derivatives. acs.org

Compound NameAssaypIC50 Value
4-Benzyl-1-(4-hydroxy-3-methoxybenzoyl)piperidineMonophenolase4.99
(E)-1-(4-Benzylpiperazin-1-yl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-oneDiphenolase4.18

Exploration of Receptor Binding Affinities and Modulatory Effects

The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry due to its presence in many bioactive molecules that interact with various receptors. nih.gov

Studies have explored the binding affinities of benzoylpiperidine derivatives for serotoninergic (5-HT) and dopaminergic (D) receptors, which are implicated in neuropsychiatric and neurodegenerative diseases. nih.gov For instance, certain 2-aminomethyl-1,2,3,9-tetrahydro-4H-carbazole-4-ones containing a benzoylpiperidine frame have shown notable affinity for 5-HT2A receptors and lower affinity for D2 receptors, suggesting a potential atypical antipsychotic profile. nih.gov

Further modifications, such as the introduction of a 4-(p-fluorobenzoyl)piperidine moiety to 6-aminomethyl-4,5,6,7-tetrahydrobenzo[b]furan-4-ones, have resulted in compounds with significant affinity for 5-HT2A, D1, D2, and D4 receptors. nih.gov The 4-(p-fluorobenzoyl)piperidine fragment is considered crucial for the ligand's anchorage or orientation at the 5-HT2A receptor. nih.gov

A series of arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives were synthesized and evaluated as sigma (σ) receptor ligands. nih.gov Within this series, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a potent and selective σ1 receptor ligand with a Ki value of 0.96 ± 0.05 nM and a 96-fold selectivity over the σ2 receptor. nih.gov

In the context of G protein-coupled receptors, bridged piperidine analogues of a naphthalene-based P2Y14 receptor antagonist were developed. researchgate.net The pure (S,S,S) 2-azanorbornane enantiomer displayed a 3-fold higher affinity for the human P2Y14 receptor than the parent compound. researchgate.net

Cellular Pathway Modulation by this compound Derivatives

The influence of this compound derivatives extends to the modulation of various cellular pathways, particularly those involved in cancer progression.

Several studies have highlighted the anticancer properties of piperidin-4-one derivatives, which can induce apoptosis in cancer cells through the activation of specific molecular pathways. nih.govnih.gov For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were shown to reduce the growth of several hematological cancer cell lines. nih.gov These compounds were found to increase the mRNA expression of apoptosis-promoting genes, such as p53 and Bax. nih.gov

Benzoxazole-appended piperidine derivatives have been investigated for their antiproliferative activity against breast cancer cell lines. researchgate.net Certain compounds demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) and induced apoptosis by significantly stimulating the levels of caspase-9 protein. researchgate.net For instance, treatment of MCF-7 cells with specific derivatives led to a 4.25 to 7.04-fold increase in caspase-9 levels, while in MDA-MB-231 cells, the increase was between 2.32 and 4.06-fold. researchgate.net These compounds were also found to arrest the cell cycle at various phases. researchgate.net

Furthermore, a study on novel 1,4-disubstituted piperazine-2,5-dione derivatives revealed their protective effects against H2O2-induced oxidative damage in SH-SY5Y cells. mdpi.com One of the most potent compounds was found to decrease the production of reactive oxygen species (ROS), stabilize the mitochondrial membrane potential to inhibit apoptosis, and promote cell survival through the IL-6/Nrf2 positive-feedback loop. mdpi.com

Future Research Directions and Applications of 1 Benzoyl 2,6 Diphenyl Piperidin 4 One in Advanced Chemical and Biomedical Sciences

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of the 2,6-diphenyl-piperidin-4-one (B8811517) core, often achieved through Mannich condensation, involves the reaction of an aromatic aldehyde, a ketone, and an amine source like ammonium (B1175870) acetate. researchgate.netchemrevlett.com While effective, future research is increasingly focused on developing more efficient and sustainable methodologies. The evolution of synthetic strategies for piperidone rings points towards several key areas for advancement. mdma.ch

Future efforts will likely concentrate on:

Catalytic Approaches: Exploring novel catalysts to improve reaction yields, reduce reaction times, and lower energy consumption. This includes biocatalytic synthesis using immobilized enzymes, which has already shown promise for producing piperidine (B6355638) derivatives in high yields through one-pot reactions. nih.gov

Green Chemistry Principles: Implementing principles of green chemistry by utilizing safer, low-cost reagents and environmentally benign solvents. nih.gov The development of one-pot multicomponent reactions (MCRs) is a significant step in this direction, as it minimizes waste and improves atom economy. nih.govscitechdaily.com

Stereoselective Synthesis: Given the importance of stereochemistry in biological activity, developing highly stereocontrolled methods for the synthesis of substituted piperidones is crucial. Recent advances in asymmetric synthesis, such as using chiral building blocks, can be adapted for 1-benzoyl-2,6-diphenyl-piperidin-4-one to produce specific enantiomers or diastereomers. mdma.ch

Flow Chemistry: The application of continuous flow technology can offer better control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch processes.

These advancements aim to make the synthesis of this compound and its derivatives not only more efficient but also more aligned with the sustainability goals of modern chemical manufacturing.

Advanced Spectroscopic and Computational Techniques for Deeper Structural and Electronic Understanding

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental for its application in rational drug design. While standard spectroscopic techniques like NMR and FT-IR are routinely used, future research will leverage more advanced methods for a deeper level of molecular characterization. researchgate.netanjs.edu.iq

Advanced Spectroscopic Methods:

Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the molecule's solid-state conformation, including the piperidone ring's preferred conformation (e.g., chair, boat, or twist-boat) and the spatial orientation of the bulky benzoyl and phenyl substituents. chemrevlett.comnih.gov

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can provide detailed information about proton-proton and proton-carbon connectivities, helping to confirm the complex structure and assign all spectral signals definitively.

UV-Vis Spectroscopy: Studying the molecule's behavior in different solvents can reveal information about tautomeric equilibria (keto-enol forms) and solvatochromic effects. nih.gov

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are a powerful tool for optimizing the molecular geometry in the gas phase and predicting various properties. nih.govnih.gov These calculations can provide insights into bond lengths, bond angles, and electronic charge distribution.

Time-Dependent DFT (TD-DFT): This method can be used to calculate the electronic excitation energies, which helps in interpreting the experimental UV-Vis spectra. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be employed to characterize the nature of intramolecular interactions, such as hydrogen bonds, which are crucial for understanding the molecule's stability and conformation.

By combining these advanced experimental and theoretical methods, researchers can build a comprehensive model of the structural and electronic landscape of this compound, which is essential for predicting its reactivity and biological interactions.

TechniqueInformation Gained
Single-Crystal X-ray Diffraction Precise 3D molecular structure, ring conformation, substituent orientation.
2D NMR Spectroscopy Detailed atomic connectivity and structural confirmation.
Density Functional Theory (DFT) Optimized geometry, electronic properties, reactivity parameters.
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption spectra and excitation energies.

Rational Design of Derivatives with Tailored Biological Profiles

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of binding to multiple biological targets upon modification. nih.gov The existing literature shows that derivatives of 2,6-diphenylpiperidin-4-one exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov

Future research will focus on the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. This involves a systematic approach to modifying the core structure:

Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) on the C2 and C6 phenyl rings can significantly alter the molecule's electronic and steric properties, influencing its binding affinity to target proteins. For instance, the 4-(p-fluorobenzoyl)piperidine fragment is known to be crucial for activity at serotonin (B10506) receptors. nih.gov

Modification of the N-Benzoyl Group: The benzoyl group at the nitrogen atom can be replaced with other acyl groups or functionalized to explore interactions with different receptor pockets.

Functionalization of the Piperidone Ring: The carbonyl group at the C4 position and the adjacent methylene (B1212753) groups are reactive sites that can be used to introduce new functionalities, such as oximes, hydrazones, or spirocyclic systems, leading to novel compounds with potentially unique biological profiles. researchgate.netnih.gov

This targeted approach, which combines synthetic chemistry with biological evaluation, allows for the development of a library of compounds where structure-activity relationships (SAR) can be clearly established. This knowledge is critical for optimizing lead compounds and tailoring molecules for specific therapeutic applications, such as developing dual-target inhibitors for complex diseases like Alzheimer's. researchgate.net

Exploration of this compound as a Scaffold for Complex Molecular Architectures

A scaffold in medicinal chemistry is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The inherent structural features of this compound make it an excellent scaffold for the construction of more complex, polycyclic, and functionally diverse molecules. nih.gov

The versatility of this scaffold stems from several key features:

Multiple Reactive Sites: The piperidin-4-one core possesses several points for chemical modification: the nitrogen atom, the carbonyl group, and the α-methylene carbons. researchgate.neteurekaselect.com

Defined 3D Geometry: The piperidine ring typically adopts a stable chair conformation, which provides a rigid and predictable three-dimensional arrangement for the appended functional groups. chemrevlett.com This pre-organized structure is advantageous for designing molecules that fit into specific biological receptor sites.

Proven Bioactivity: The piperidone framework is a component of numerous biologically active compounds, validating its utility as a starting point for new drug discovery projects. nih.gov

Future research will exploit this scaffold to synthesize novel heterocyclic systems. For example, the carbonyl group can be used in condensation reactions to fuse other rings onto the piperidine core, leading to complex spirocyclic or fused-ring systems. The N-benzoyl group and the C2/C6 phenyl rings can be functionalized to serve as anchor points for building larger, more elaborate molecular architectures, moving beyond simple derivatives to create truly novel chemical entities. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery leveraging Piperidin-4-one Scaffolds

The process of drug discovery is notoriously time-consuming and expensive. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate this process, and these technologies are particularly well-suited for leveraging well-defined scaffolds like piperidin-4-one. astrazeneca.comnih.gov

Future applications of AI/ML in this area will include:

Predictive Modeling: Machine learning algorithms, such as deep neural networks (DNNs) and random forests (RF), can be trained on existing data from piperidone derivatives to build predictive models. nih.gov These models can forecast various properties for newly designed, virtual compounds, including their physicochemical characteristics (e.g., solubility, logP), pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion), and potential bioactivity or toxicity. crimsonpublishers.com

Virtual Screening: AI can rapidly screen vast virtual libraries of potential this compound derivatives against a specific biological target (e.g., a protein structure). nih.gov This in silico screening process can identify the most promising candidates for synthesis and experimental testing, dramatically reducing the number of compounds that need to be physically made and evaluated.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules based on the piperidin-4-one scaffold. nih.gov These models can be instructed to optimize for desired properties, generating novel structures with a high probability of being active and possessing favorable drug-like characteristics.

Human-Interpretable Models: A key development is the creation of ML models that are understandable to chemists. scitechdaily.com For example, "chemical reactivity flowcharts" generated by ML can help researchers understand why a particular reaction is predicted to succeed or fail, augmenting the creativity and efficiency of synthetic chemists. scitechdaily.com

By combining the synthetic versatility of the this compound scaffold with the predictive power of AI, researchers can navigate the vast chemical space more efficiently, accelerating the discovery of the next generation of therapeutics. astrazeneca.com

AI/ML ApplicationFunction in Drug Discovery
Predictive Modeling Forecasts physicochemical, ADME, and bioactivity properties of virtual compounds. nih.govcrimsonpublishers.com
Virtual Screening Rapidly identifies promising drug candidates from large digital libraries. nih.gov
De Novo Design Generates novel molecular structures with optimized, desired properties. nih.gov
Interpretable Models Provides understandable insights to guide chemical synthesis and decision-making. scitechdaily.com

Q & A

Q. What are the recommended methods for synthesizing 1-Benzoyl-2,6-diphenyl-piperidin-4-one, and how can its purity be validated?

Answer:

  • Synthesis: A multi-step approach is typical. For example, derivatives of piperidin-4-one are synthesized via nucleophilic substitution or acylation reactions, as seen in benzimidazole-acetylated analogs . Key steps include:
    • Condensation: Reacting substituted anilines with diketones under acidic conditions.
    • Acylation: Introducing benzoyl groups using benzoyl chloride in anhydrous dichloromethane.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product.
  • Validation:
    • NMR: Confirm structure via characteristic peaks (e.g., carbonyl at ~170 ppm in 13C^{13}\text{C} NMR; aromatic protons in 1H^{1}\text{H} NMR) .
    • Melting Point: Compare observed vs. literature values (e.g., analogs in show decomposition points between 110–170°C).
    • HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Answer:

  • Data Collection: Use SHELX-97 for structure solution and refinement. Key parameters:
    • Resolution: Aim for <1.0 Å to resolve substituent orientations (e.g., phenyl ring puckering) .
    • Validation: Check for R-factor convergence (<5%) and ADPs (anisotropic displacement parameters) using PLATON .
  • Conformational Analysis: Apply Cremer-Pople puckering parameters to quantify ring distortions . For example, a six-membered piperidinone ring may exhibit chair or boat conformations depending on substituent steric effects.

Advanced Research Questions

Q. How can contradictory NMR and crystallographic data for this compound derivatives be reconciled?

Answer:

  • Case Study: If NMR suggests equatorial benzoyl orientation but X-ray shows axial placement:
    • Dynamic Effects: Use variable-temperature NMR to detect conformational exchange (e.g., coalescence of signals at higher temps).
    • Computational Modeling: Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare energy barriers between conformers .
    • Crystallographic Artifacts: Assess if packing forces (e.g., π-π stacking) stabilize atypical conformations in the solid state .
  • Statistical Tools: Apply factorial design to test solvent polarity, temperature, and crystallization conditions on conformational outcomes .

Q. What strategies optimize the synthesis of this compound for high-yield, scalable protocols?

Answer:

  • Reaction Engineering:
    • Catalysis: Screen Lewis acids (e.g., ZnCl₂) to accelerate acylation .
    • Solvent Selection: Use DMF or THF for improved solubility of diphenyl intermediates .
  • Process Monitoring:
    • In-line IR: Track carbonyl formation (C=O stretch at ~1680 cm⁻¹) .
    • Design of Experiments (DoE): Use Taguchi methods to optimize molar ratios, temperature, and reaction time .

Q. How do electronic effects of substituents influence the biological activity of this compound analogs?

Answer:

  • SAR Studies:
    • Electron-Withdrawing Groups (EWGs): Substitute para positions with –NO₂ or –Br to enhance antimicrobial activity (see for bromophenyl analogs with MIC <10 µg/mL).
    • QSPR Modeling: Correlate Hammett constants (σ) with bioactivity using multivariate regression .
  • Mechanistic Probes:
    • Fluorescence Quenching: Assess binding to bacterial DNA gyrase via Stern-Volmer plots .

Methodological Notes

  • Theoretical Frameworks: Link synthesis to the Curtin-Hammett principle (kinetic vs. thermodynamic control) .
  • Data Sources: Avoid commercial databases; prioritize crystallographic data from the Cambridge Structural Database (CSD) and spectroscopic data from peer-reviewed journals.
  • Safety: Follow TCI America protocols for handling piperidine derivatives (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.